11-Dodecenyl acetate

Vue d'ensemble

Description

Synthesis Analysis

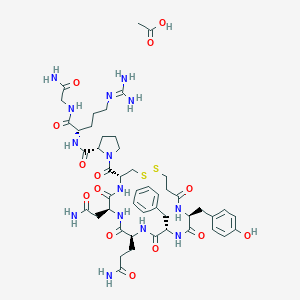

The synthesis of 11-dodecenyl acetate involves several chemical pathways, including the coupling of bromo decane with monosodium acetylene and isomerization processes. One practical synthesis approach for components of lepidopteran insect sex pheromones, which include 11-dodecenyl acetate, utilizes 1-tert-butoxy-10-bromo decane and monosodium acetylene with dimsyl sodium as a metallation reagent, followed by the isomerization of the terminal triple bond (Gânscă & Oprean, 2002).

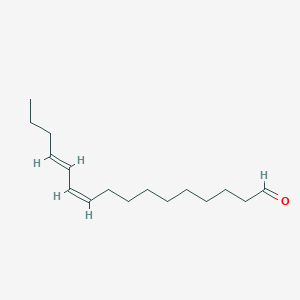

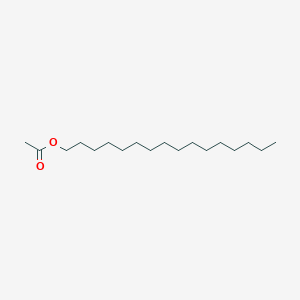

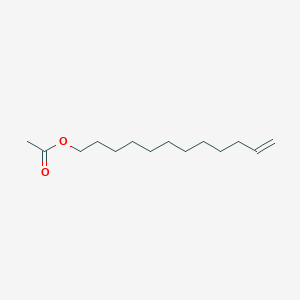

Molecular Structure Analysis

The molecular structure of 11-dodecenyl acetate has been elucidated using techniques like electron impact mass spectrometry, which allows for the identification of double bond positions in dodecenyl acetates without prior chemical modifications. This method relies on analyzing the relative intensities of predominant fragment ions to locate the position of the double bonds (Horiike & Hirano, 1982).

Chemical Reactions and Properties

11-Dodecenyl acetate undergoes various chemical reactions, showcasing its versatility. For instance, its synthesis from allylic difluorides highlights the importance of the geometry of the double bond for its biological activity, rather than the chemical reactivity. This is exemplified in the synthesis of a difluoro derivative of the sex pheromone of the oriental fruit moth, which retains the biological responses characteristic of 11-dodecenyl acetate (Masnyk, Fried, & Roelofs, 1989).

Applications De Recherche Scientifique

Sex Pheromone of Moths : It serves as a component of the sex pheromone in several moth species, such as the cabbage looper moth (Trichoplusia ni), contributing to increased male attraction and reduced searching time (Bjostad et al., 1980).

Attractant for European Fir Budworm Moths : Combined with other compounds, 11-Dodecenyl acetate effectively attracts male European Fir Budworm moths, acting on different receptor cells in the male antenna (Priesner et al., 1980).

Mating Suppression in Grape Berry Moths : Its evaporation in the field can suppress mating in tethered females of the European grape berry moth (Eupoecilia ambiguella), reducing pest impact on grape crops (Rauscher & Arn, 1979).

Oriental Fruit Moth Control : When combined with other substances, cis-8-dodecenyl acetate attracts Oriental fruit moths, making it a potential sex pheromone inhibitor (Roelofs et al., 1973).

Pest Control Applications : The solid plastic formulation of cis-7-dodecenyl acetate, a cabbage looper pheromone, has been found to effectively attract ants for extended periods, suggesting its use in pest control (Fitzgerald et al., 1973).

Mass Spectrometry Analysis : Electron impact mass spectrometry has been used to identify double bond positions in dodecenyl acetates, demonstrating its utility in chemical analysis (Horiike & Hirano, 1982).

Propriétés

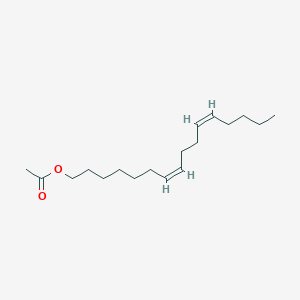

IUPAC Name |

dodec-11-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBOMSJGDBBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

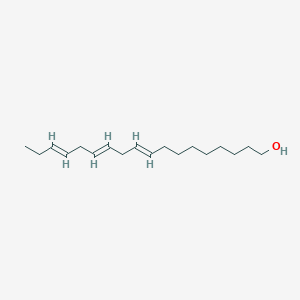

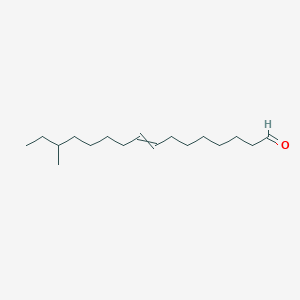

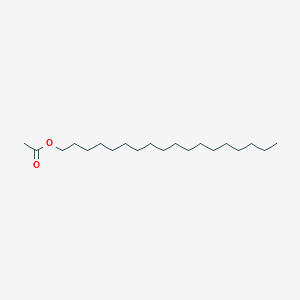

CC(=O)OCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334438 | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Dodecenyl acetate | |

CAS RN |

35153-10-7 | |

| Record name | 11-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

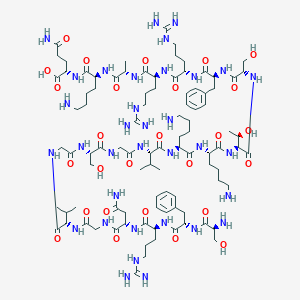

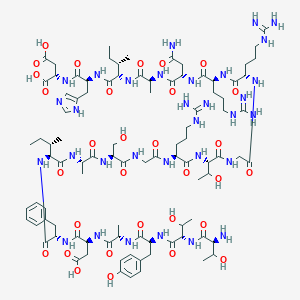

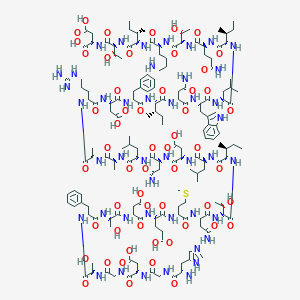

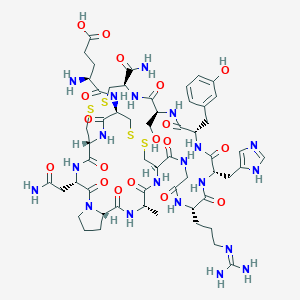

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.